molecular formula C19H33N3O4 B2493397 Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2411335-98-1

Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2493397
CAS No.: 2411335-98-1
M. Wt: 367.49
InChI Key: PWJPNMXUBJCLLY-VQHVLOKHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure. This type of structure, where two rings share a single atom, can lead to interesting three-dimensional shapes. The presence of the dimethylamino group could also introduce some polarity to the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could be important include its size, shape, polarity, and the presence of any functional groups.

Mechanism of Action

Without more information, it’s hard to say what the mechanism of action of this compound might be. If it’s a drug, it could interact with biological molecules in a variety of ways, depending on its structure and the specific conditions of the system .

Safety and Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and properties in more detail. If it’s a drug, it could be tested for biological activity and toxicity .

Properties

IUPAC Name

tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-18(2,3)26-17(24)22-13-19(14-22)10-6-8-15(25-19)12-20-16(23)9-7-11-21(4)5/h7,9,15H,6,8,10-14H2,1-5H3,(H,20,23)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJPNMXUBJCLLY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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